2H-2-Ethyl Candesartan Cilexetil

Übersicht

Beschreibung

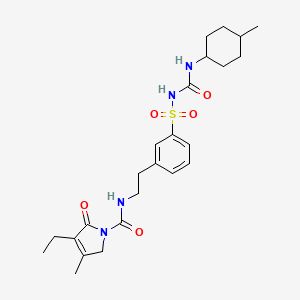

2H-2-Ethyl Candesartan Cilexetil is the prodrug form of the potent angiotensin II receptor antagonist, candesartan . The prodrug is cleaved by esterases within the intestine to liberate the active molecule .

Synthesis Analysis

The synthesis of 2H-2-Ethyl Candesartan Cilexetil involves several steps. A significant challenge in this small-scale synthesis was the final removal of the benzyl protecting group from the tetrazole unit using transfer hydrogenation .Molecular Structure Analysis

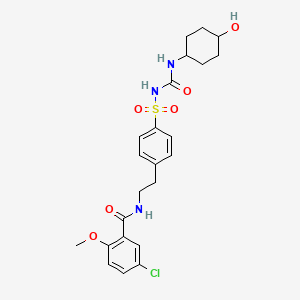

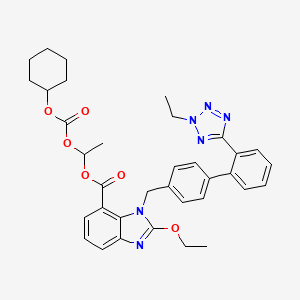

Candesartan cilexetil is a small molecule with the chemical formula C33H34N6O6 . It has a molecular weight of 610.671 . The structure of Candesartan cilexetil has been characterized in several studies .Chemical Reactions Analysis

Candesartan cilexetil is a prodrug that is rapidly converted to candesartan, its active metabolite, during absorption from the gastrointestinal tract . Candesartan confers blood pressure-lowering effects by antagonizing the hypertensive effects of angiotensin II via the renin-angiotensin-aldosterone system (RAAS) .Physical And Chemical Properties Analysis

2H-2-Ethyl Candesartan Cilexetil has a molecular weight of 638.71300, a density of 1.3±0.1 g/cm3, and a boiling point of 842.0±75.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Hypertension Treatment

Candesartan Cilexetil (CC) is a selective angiotensin II receptor antagonist widely used to treat hypertension . It works by blocking the action of certain natural substances that tighten the blood vessels, allowing the blood to flow more smoothly and the heart to pump more efficiently.

Enhancing Dissolution

CC is practically insoluble in water and has low oral bioavailability (14%). Therefore, research has been conducted to improve the in vitro dissolution of CC by developing solid dispersion systems (SDSs). This technique has shown significant success in enhancing the solubility, dissolution, and subsequently, the bioavailability of water-insoluble drugs like CC .

Overcoming P-glycoprotein Efflux

CC is a substrate of P-glycoprotein (P-gp), which causes its efflux to the intestinal lumen. The development of SDSs can help overcome this efflux, improving the drug’s absorption and effectiveness .

In Vitro-In Vivo Correlation

Research has been conducted to develop an in vitro–in vivo correlation (IVIVC) for immediate release CC formulations. This can be used as a development tool and could potentially reduce failures in future bioequivalence studies .

Nanoparticle Formation

The mechanism of solubility and dissolution rate enhancement of CC by the optimized SDS was found to be via the conversion of the crystalline CC into the amorphous form as well as nanoparticles formation upon dissolution at a pH below 5 .

Stability Studies

The stability of CC in its solid dispersion form has been studied, with results showing that the optimized system was stable after three months of storage at 25°C .

Wirkmechanismus

Target of Action

2H-2-Ethyl Candesartan Cilexetil, also known by its trade name Atacand, is primarily used to treat hypertension or high blood pressure . It is classified as an angiotensin II receptor blocker (ARB), which means it works by blocking the action of a hormone called angiotensin II in the body . The primary target of this compound is the type-1 angiotensin II receptor (AT1) subtype .

Mode of Action

Candesartan cilexetil is a prodrug, which means it is inactive in its original form. It is hydrolyzed to candesartan during absorption from the gastrointestinal tract . Candesartan then competes with angiotensin II for binding to the AT1 receptor . By blocking the action of angiotensin II, it prevents the blood pressure increasing effects of angiotensin II .

Biochemical Pathways

The biochemical pathway primarily affected by 2H-2-Ethyl Candesartan Cilexetil is the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptor, it antagonizes the hypertensive effects of angiotensin II via the RAAS . This results in the widening of blood vessels, thereby reducing blood pressure .

Pharmacokinetics

Candesartan cilexetil is rapidly converted to its active metabolite, candesartan, during absorption from the gastrointestinal tract . It is excreted mostly unchanged and has a terminal half-life of about nine hours . Approximately 33% of the given dose is excreted via urine and 65% is excreted in the feces .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the lowering of blood pressure. By blocking the AT1 receptor, it prevents the blood pressure increasing effects of angiotensin II . This results in the widening of blood vessels, thereby reducing blood pressure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2H-2-Ethyl Candesartan Cilexetil. For example, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 1.9 x 10-3, which means that the use of candesartan is predicted to present an insignificant risk to the environment . Additionally, the compound demonstrates a slight degradation in acidic pH after short-term stability .

Safety and Hazards

Candesartan cilexetil is suspected of damaging fertility or the unborn child . It is very toxic to aquatic life . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

Candesartan cilexetil may be used as a first-line agent to treat uncomplicated hypertension, isolated systolic hypertension, and left ventricular hypertrophy . It may also be used as a first-line agent to delay the progression of diabetic nephropathy . Candesartan may also be used as a second-line agent in the treatment of congestive heart failure, systolic dysfunction, myocardial infarction, and coronary artery disease in those intolerant of ACE inhibitors .

Eigenschaften

IUPAC Name |

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N6O6/c1-4-41-38-32(37-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKUBVHJAZIDCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901101244 | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

914613-36-8 | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914613-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-2-Ethyl candesartan cilexetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914613368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-2-ETHYL CANDESARTAN CILEXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRT0P1L622 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

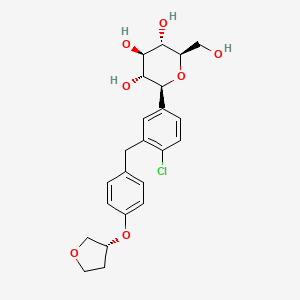

![(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol](/img/structure/B600852.png)